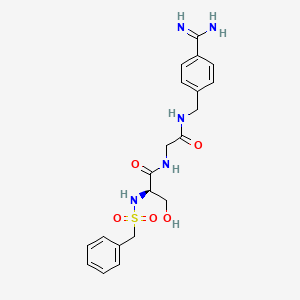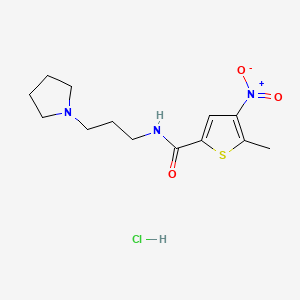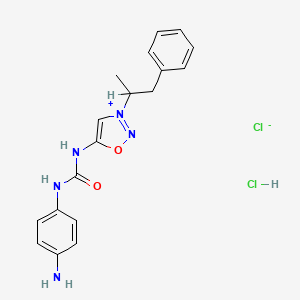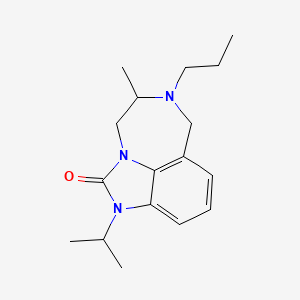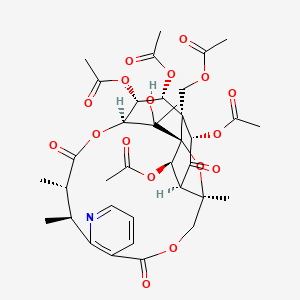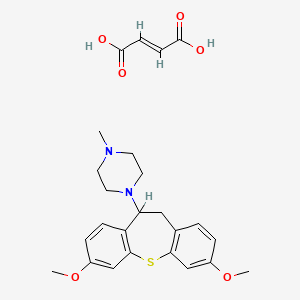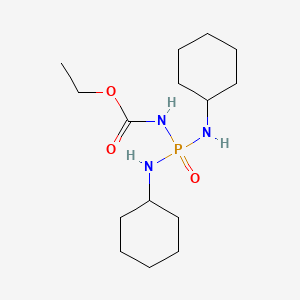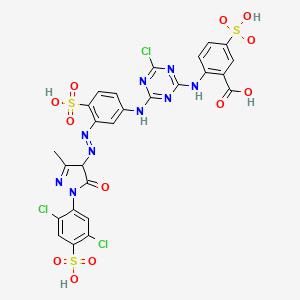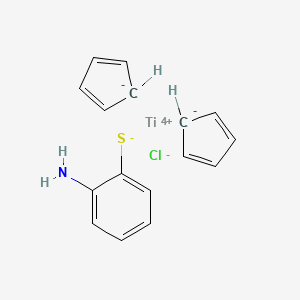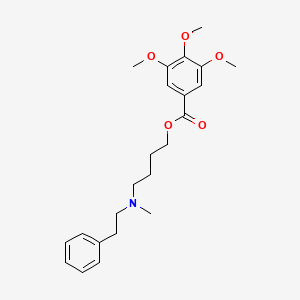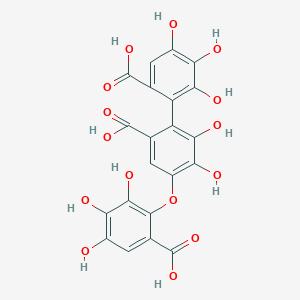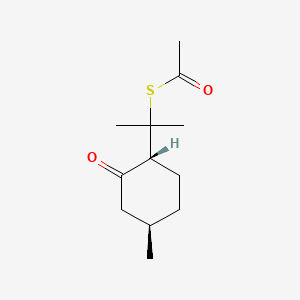
Menthone-8-thioacetate, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Menthone-8-thioacetate, trans- is a chemical compound with the molecular formula C12H20O2S and a molecular weight of 228.34 g/mol . It is a pale yellow liquid with a slightly soluble nature in water and a boiling point of 87°C . This compound is used primarily as a flavoring agent in the food industry .
Vorbereitungsmethoden
The synthesis of menthone-8-thioacetate, trans- can be achieved through several methods. One common synthetic route involves the reaction of menthone with thioacetic acid under mild conditions . This process is advantageous due to its simplicity, high yield, and minimal isomer formation . Industrial production methods often follow similar procedures, ensuring high purity and efficiency .
Analyse Chemischer Reaktionen
Menthone-8-thioacetate, trans- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Wissenschaftliche Forschungsanwendungen
Menthone-8-thioacetate, trans- has several scientific research applications:
Wirkmechanismus
The mechanism of action of menthone-8-thioacetate, trans- involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the formation of thioesters, which play a crucial role in metabolic processes such as the citric acid cycle . The compound’s ability to form stable thioester bonds makes it a valuable intermediate in biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Menthone-8-thioacetate, trans- can be compared with other similar compounds such as:
Menthone thioacetate: Both compounds share similar chemical structures and properties, but menthone-8-thioacetate, trans- is distinguished by its specific stereochemistry.
8-Acetylthio-p-menthan-3-one: This compound is another structural isomer with similar applications but differs in its reactivity and stability.
(S)-Menthon-8-yl thioacetate: This isomer has different stereochemistry, affecting its interaction with biological targets and its overall efficacy in various applications.
Menthone-8-thioacetate, trans- stands out due to its unique combination of stability, reactivity, and versatility in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
57074-34-7 |
|---|---|
Molekularformel |
C12H20O2S |
Molekulargewicht |
228.35 g/mol |
IUPAC-Name |
S-[2-[(1R,4R)-4-methyl-2-oxocyclohexyl]propan-2-yl] ethanethioate |
InChI |
InChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3/t8-,10-/m1/s1 |
InChI-Schlüssel |
AMXPURQVAMENCC-PSASIEDQSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H](C(=O)C1)C(C)(C)SC(=O)C |
Kanonische SMILES |
CC1CCC(C(=O)C1)C(C)(C)SC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


